molecular formula C6H4FNO B156136 3-Fluoro-2-formylpyridine CAS No. 31224-43-8

3-Fluoro-2-formylpyridine

Cat. No. B156136
Key on ui cas rn: 31224-43-8
M. Wt: 125.1 g/mol
InChI Key: OZIMPUNGBUYCSP-UHFFFAOYSA-N
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Patent
US09096527B2

Procedure details

To a stirred solution of DABCO (262.4 g, 2342 mmol) in anhydrous Et2O (2.1 L) at −25° C. in a 10 L 3-neck round bottom flask was added n-BuLi (2.5 M in hexane, 938 mL, 2342 mmol). The mixture was stirred between −25° C. to −10° C. for 45 min. and then cooled to −70° C. To the above solution was added 3-fluoropyridine (206.7 g, 2129 mmol) dropwise, and the reaction was stirred between −70° C. to −60° C. for 1.5 h before DMF (344 mL, 4258 mmol) was added. The progress of the reaction was monitored by TLC (5% EtOAc in Petroleum ether). After 1 h stirring at −70° C., water (800 mL) was added, and the reaction was allowed to warm to rt. The layers were separated, and the aqueous layer was extracted with DCM (5×1 L). The combined organic layers were washed with brine and dried over sodium sulfate. After removal of solvent the initially obtained product was purified by silica gel chromatography using a gradient of EtOAc in hexane to give the title compound as pale yellow oil. 1H-NMR (400 MHz, CDCl3): δ ppm 10.21 (s, 1H), 8.63 (t, J=2.2 Hz, 1H), 7.54-7.57 (m, 2H). MS (ESI pos. ion) m/z: 126.0 (M+H).
Name
Quantity
262.4 g
Type
reactant
Reaction Step One
Quantity
938 mL
Type
reactant
Reaction Step One
Name
Quantity
2.1 L
Type
solvent
Reaction Step One
Quantity
206.7 g
Type
reactant
Reaction Step Two
Name
Quantity
344 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
800 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1N2CCN(CC2)C1.[Li]CCCC.[F:14][C:15]1[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=1.CN([CH:24]=[O:25])C>CCOCC.O.CCOC(C)=O>[F:14][C:15]1[C:16]([CH:24]=[O:25])=[N:17][CH:18]=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
262.4 g
Type
reactant
Smiles
C1CN2CCN1CC2
Name
Quantity
938 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
2.1 L
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
206.7 g
Type
reactant
Smiles
FC=1C=NC=CC1
Step Three
Name
Quantity
344 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
Quantity
800 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred between −25° C. to −10° C. for 45 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
After 1 h stirring at −70° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with DCM (5×1 L)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of solvent the initially obtained product
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
FC=1C(=NC=CC1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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